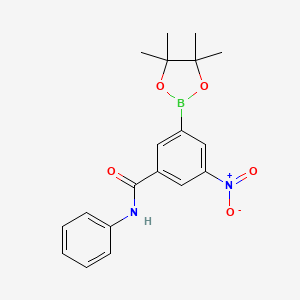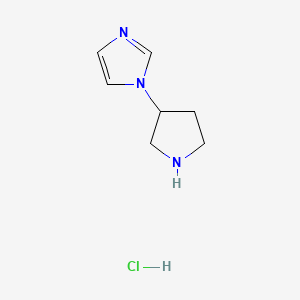
4-Bromo-3-(trifluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(trifluoromethyl)-1H-indazole, also known as 4-bromo-3-TFMI, is an important organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water and has a melting point of approximately 113-114°C. 4-bromo-3-TFMI is a valuable compound for research due to its unique properties and its ability to react with a variety of other compounds.
Scientific Research Applications
Synthetic Routes and Biological Activities
The synthesis and exploration of the biological activities of heterocyclic compounds, including indazole derivatives, have attracted considerable attention due to their potential in various therapeutic applications. Indazoles are nitrogen-containing heterocycles composed of a pyrazole ring condensed with a benzene ring, which serve as a scaffold for numerous compounds with diverse biological activities. This has spurred interest in developing novel indazole-based therapeutic agents, highlighting their importance in pharmacology as potential anticancer and anti-inflammatory agents, among others. The exploration of indazole derivatives underscores the urgency of finding new molecules with biological and therapeutic properties against an array of diseases, including those caused by resistant bacteria and neglected diseases affecting vast populations, especially in vulnerable and poor communities (Denya, Malan, & Joubert, 2018).
Proton-Conducting Polymeric Membranes
1,2,4-Triazole and its derivatives have shown promising applications in the development of proton-conducting fuel cell membranes. Composite polymer materials based on 1H-1,2,4-triazole significantly enhance the basic characteristics of electrolyte membranes, demonstrating high thermal stability, mechanical strength, and morphological stability. These materials offer high ionic conductivity under anhydrous conditions at elevated temperatures, making them suitable for high-performance fuel cell applications. The research indicates that these materials could lead to the development of heat-resistant, electrochemically stable, and mechanically robust proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
Anticancer and Antiepileptic Applications
1,2,4-Triazole-containing hybrids have been identified as potential anticancer agents, with some derivatives already being applied in clinics or undergoing clinical trials. The integration of the 1,2,4-triazole framework with other anticancer pharmacophores has resulted in therapeutic interventions for treating cancer, including drug-resistant types. This approach combines the pharmacological significance of 1,2,4-triazole scaffolds with innovative synthesis strategies to discover new drug candidates. Moreover, triazole compounds are also explored for their antiepileptic/anticonvulsant potential, addressing the need for new treatments in neurological disorders like epilepsy (Xu, Zhao, & Liu, 2019; Wang & Liu, 2021).
Mechanism of Action
Target of Action
It’s important to note that the compound’s structure suggests potential interactions with various biological targets .
Mode of Action
The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Understanding these effects would provide valuable insights into the compound’s potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 4-Bromo-3-(trifluoromethyl)-1H-indazole interacts with its targets .
properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)7(14-13-5)8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVZFXNTUQOYEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856213 |
Source


|
| Record name | 4-Bromo-3-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211583-69-5 |
Source


|
| Record name | 4-Bromo-3-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)
![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)


![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)
![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)



![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)